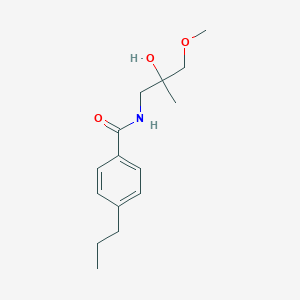

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-4-5-12-6-8-13(9-7-12)14(17)16-10-15(2,18)11-19-3/h6-9,18H,4-5,10-11H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBIREKDUJRGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC(C)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide typically involves the reaction of 4-propylbenzoic acid with 2-hydroxy-3-methoxy-2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups may play a crucial role in binding to these targets, modulating their activity and leading to the observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity : The target compound’s hydroxy and methoxy groups enhance water solubility compared to purely alkyl-substituted analogs (e.g., 4-methyl or 4-propyl derivatives in ).

- Electronic Effects : Electron-donating groups (e.g., methoxy in the target compound) modulate aromatic reactivity, whereas electron-withdrawing groups (e.g., chlorine in ) alter electrophilic substitution patterns.

Comparisons :

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. Purification involved silica chromatography, similar to protocols in .

- Compound in : Produced via a multicomponent reaction involving 4-chlorobenzyl isocyanate, highlighting divergent synthetic pathways for complex N-substituents.

Physical and Spectroscopic Properties

Spectroscopic Notes:

- The target compound’s 1H NMR would show characteristic singlets for the methoxy group (~3.3 ppm) and broad signals for the hydroxy proton.

- Compared to , which exhibits complex splitting from chlorobenzyl and methoxyphenyl groups, the target compound’s spectrum is simpler but retains diagnostic peaks for regiochemical confirmation.

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylbenzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzamide core with additional functional groups that contribute to its biological activity. The presence of the hydroxy and methoxy groups is particularly significant for its interactions with biological targets.

The mechanism by which this compound exerts its effects involves interactions with specific enzymes and receptors. The hydroxy and methoxy groups are believed to enhance binding affinity to these targets, potentially modulating their activity. Research indicates that this compound may act as a biochemical probe to study enzyme interactions, particularly in the context of anti-inflammatory and analgesic effects.

Biological Activities

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Analgesic Properties : The compound has also shown promise in alleviating pain, potentially through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). Its efficacy in pain management is under investigation in various preclinical models.

- Enzyme Inhibition : Research has indicated that this benzamide derivative may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Analgesic | Pain relief in preclinical models | |

| Enzyme inhibition | Modulation of metabolic pathways |

Recent Research Insights

Recent studies have focused on the synthesis and characterization of various benzamide derivatives, including this compound. These studies utilized techniques such as FTIR, NMR, and X-ray crystallography to elucidate the structure-activity relationship (SAR) of these compounds .

In one notable study, the compound was evaluated for its cytotoxicity and genotoxicity using human cell lines, demonstrating a favorable safety profile with no significant mutagenic effects observed in standard assays . This suggests potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.